molecular formula C12H13NO4 B2882933 Glycine, N-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]- CAS No. 100192-91-4

Glycine, N-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-

Cat. No.: B2882933
CAS No.: 100192-91-4
M. Wt: 235.239
InChI Key: IYPFFHQJOZXQGP-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycine, N-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-: is a chemical compound that belongs to the class of glycine derivatives It is characterized by the presence of a methoxyphenyl group attached to the glycine backbone through a propenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]- typically involves the reaction of glycine with 4-methoxybenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through a condensation reaction. The reaction mixture is usually heated to promote the reaction, and the product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of Glycine, N-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of catalysts to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions: Glycine, N-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: Glycine, N-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]- is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used as a probe to investigate the role of glycine derivatives in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features make it a candidate for drug design and discovery.

Industry: In the industrial sector, Glycine, N-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]- may be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of Glycine, N-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular function. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

  • Glycine, N-[3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]-
  • Glycine, N-[3-(4-methoxyphenyl)-1-oxo-2-propen-1-yl]-

Comparison: Glycine, N-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]- is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications. For example, the methoxy group can enhance its solubility and stability, which are important factors in its use in various fields.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)prop-2-enoylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-17-10-5-2-9(3-6-10)4-7-11(14)13-8-12(15)16/h2-7H,8H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPFFHQJOZXQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392155
Record name Glycine, N-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100192-91-4
Record name Glycine, N-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.